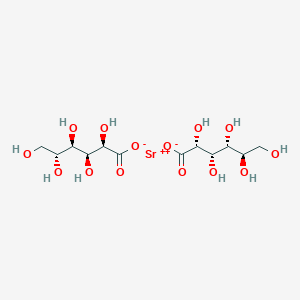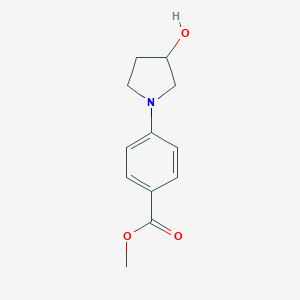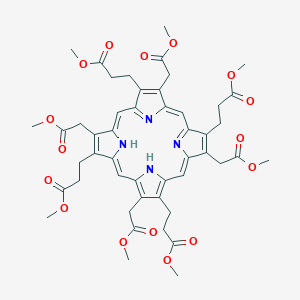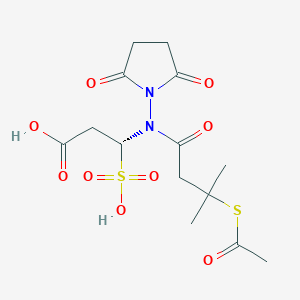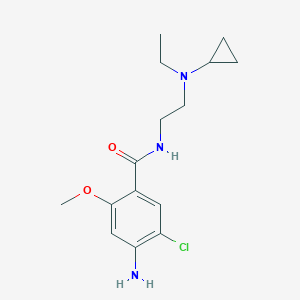
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, also known as ACEM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACEM is a benzamide derivative that has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Effets Biochimiques Et Physiologiques
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA synthesis. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain management drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, including the development of new anticancer drugs based on its structure, the investigation of its potential use in pain management, and the exploration of its mechanisms of action. Further research is needed to determine its optimal dosage and administration and to assess its potential toxicity.
Méthodes De Synthèse
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide can be synthesized using different methods, including the use of benzoyl chloride, 4-amino-5-chloro-2-methoxybenzoic acid, and 2-(cyclopropylethylamino)ethylamine. The process involves several steps, including the conversion of the benzoyl chloride to the corresponding acid, which is then coupled with the amine to form the final product.
Applications De Recherche Scientifique
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
126105-19-9 |
|---|---|
Nom du produit |
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide |
Formule moléculaire |
C15H22ClN3O2 |
Poids moléculaire |
311.81 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[2-[cyclopropyl(ethyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(10-4-5-10)7-6-18-15(20)11-8-12(16)13(17)9-14(11)21-2/h8-10H,3-7,17H2,1-2H3,(H,18,20) |
Clé InChI |
WAGMSMCQQILXCJ-UHFFFAOYSA-N |
SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
SMILES canonique |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Synonymes |
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-metho xy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
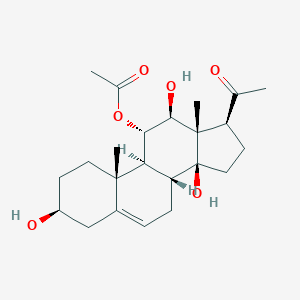

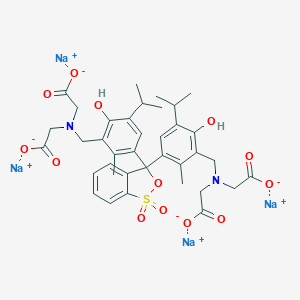
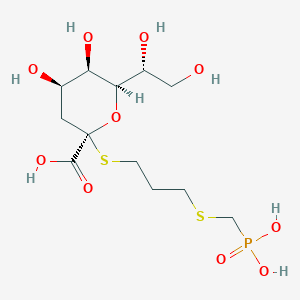
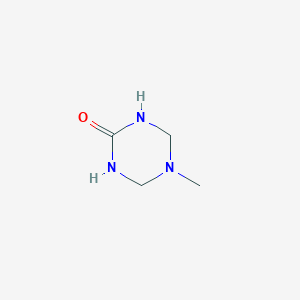
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)


